![molecular formula C20H15N7O2S B2759672 N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide CAS No. 1019098-20-4](/img/structure/B2759672.png)
N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a pyrimidine ring, and a thiophene ring . These types of compounds are often used in pharmaceutical chemistry due to their broad range of pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . Unfortunately, without specific data, I can’t provide a detailed analysis of the molecular structure.Scientific Research Applications
Antiviral Activity
Imidazole derivatives, including those containing the 1,3-diazole ring, have demonstrated significant antiviral properties . While specific studies on our compound are scarce, it’s worth investigating its potential as an antiviral agent. Researchers could explore its inhibitory effects against viral replication or entry mechanisms.
Anti-Inflammatory Properties
Thiophene-containing compounds have been investigated for their anti-inflammatory effects . Our compound’s unique structure could contribute to modulating inflammatory pathways. Researchers might explore its impact on cytokine production, NF-κB signaling, or other relevant targets.
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle. They play a crucial role in controlling cell division, and their dysregulation is frequently observed in human cancers .
Mode of Action
The compound interacts with its targets, the CDKs, by inhibiting their activity This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDKs . This results in the disruption of the normal cell cycle progression, leading to a halt in cell division. The downstream effects of this disruption can include cell death or senescence, depending on the specific cellular context.
Result of Action
The inhibition of CDKs by this compound leads to a disruption in the normal progression of the cell cycle . This can result in a variety of cellular effects, including cell death or senescence. The exact molecular and cellular effects of the compound’s action will depend on the specific cellular context.
Future Directions
properties
IUPAC Name |
N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N7O2S/c1-12-10-16(22-19(29)15-8-5-9-30-15)27(25-12)20-23-17-14(18(28)24-20)11-21-26(17)13-6-3-2-4-7-13/h2-11H,1H3,(H,22,29)(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTNPHZIQYUCHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide |
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